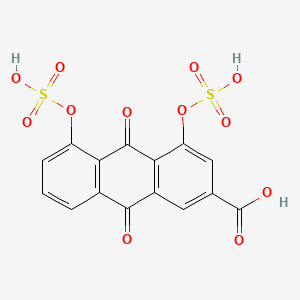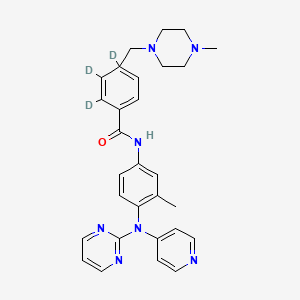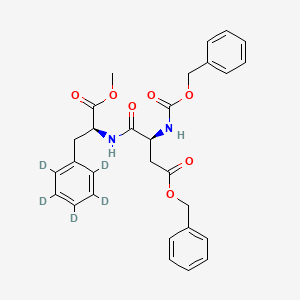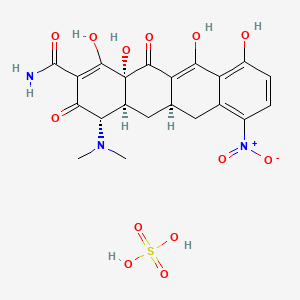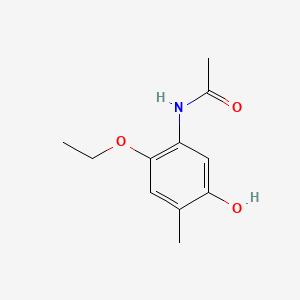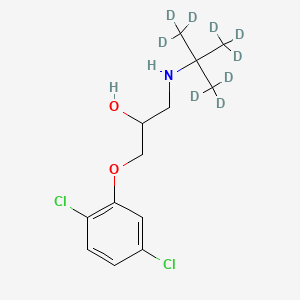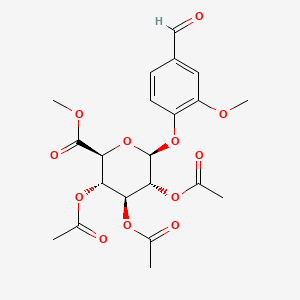
Nafoxidine-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Nafoxidine-d5 Hydrochloride is a nonsteroidal selective estrogen receptor modulator (SERM) or partial antiestrogen of the triphenylethylene group . It was developed for the treatment of advanced breast cancer by Upjohn in the 1970s but was never marketed . The compound is the labelled salt of Nafoxidine .
Molecular Structure Analysis
Nafoxidine-d5 Hydrochloride has a molecular formula of C29H26D5NO2.HCl and a molecular weight of 467.05 . The InChI key is HJOOGTROABIIIU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Nafoxidine-d5 Hydrochloride is a white powder that is soluble in DMSO . Its molecular weight is 467.05 .Mechanism of Action
The exact mechanism of action of Nafoxidine-d5 Hydrochloride is unknown, but it is believed to interact with an opiate receptor site in the CNS (probably in or associated with the limbic system). The opiate antagonistic effect may result from competitive inhibition at the opiate receptor, but may also be a result of other mechanisms .
Safety and Hazards
properties
CAS RN |
1794766-71-4 |
|---|---|
Molecular Formula |
C29H32ClNO2 |
Molecular Weight |
467.061 |
IUPAC Name |
1-[2-[4-[6-methoxy-2-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C29H31NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21H,5-6,11,15,17-20H2,1H3;1H/i2D,3D,4D,7D,8D; |
InChI Key |
HJOOGTROABIIIU-GTOZQSFPSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl |
synonyms |
1-[2-[4-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]pyrrolidine-d5 Hydrochloride; 1-[2-[p-(3,4-dihydro-6-methoxy-2-phenyl-1-naphthyl)phenoxy]ethyl]pyrrolidine-d5 Hydrochloride; 11100A-d5; NSC 70735-d5; U 11100-d5; U 11100A-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)
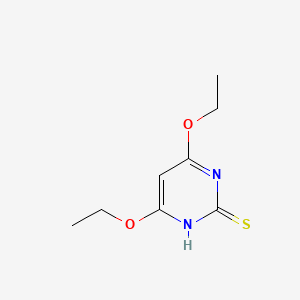
![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)
